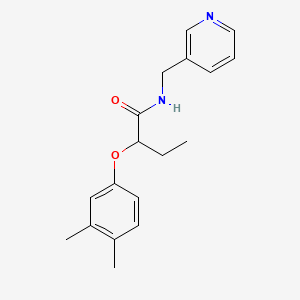
N-(1-benzyl-4-piperidinyl)-4-morpholinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-4-morpholinamine, commonly known as BNMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNMP is a small molecule that belongs to the class of piperidine derivatives and has been synthesized using different methods.
Mécanisme D'action
BNMP exerts its effects by binding to DAT and inhibiting the reuptake of dopamine. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. Additionally, BNMP has been shown to interact with other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects:
BNMP has been shown to have several biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of dopamine signaling, and the potential for the treatment of cocaine addiction. BNMP has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. However, the exact physiological effects of BNMP are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
BNMP has several advantages for use in lab experiments, including its high affinity for DAT and its potential as a tool for the identification of novel DAT ligands. Additionally, BNMP has been shown to be effective in the treatment of cocaine addiction in animal models, making it a potential candidate for the development of medications for the treatment of cocaine addiction. However, there are also limitations to the use of BNMP in lab experiments, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis.
Orientations Futures
The potential applications of BNMP in scientific research are vast, and several future directions can be explored. One potential direction is the development of medications for the treatment of cocaine addiction using BNMP as a lead compound. Additionally, further investigation into the mechanism of action of BNMP and its effects on other neurotransmitter systems could provide valuable insights into the regulation of dopamine signaling. Finally, the synthesis of novel BNMP derivatives could lead to the identification of compounds with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, BNMP is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BNMP has been synthesized using different methods and has been shown to have several scientific research applications, including as a ligand for DAT and as a potential therapeutic agent for the treatment of cocaine addiction. The mechanism of action of BNMP is not well understood, and further investigation is needed to fully understand its biochemical and physiological effects. Despite its potential advantages, there are also limitations to the use of BNMP in lab experiments, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis. However, the potential applications of BNMP in scientific research are vast, and several future directions can be explored, including the development of medications for the treatment of cocaine addiction and the synthesis of novel BNMP derivatives.
Méthodes De Synthèse
BNMP can be synthesized using different methods, including the condensation reaction between 4-morpholin-4-ylbenzaldehyde and N-benzylpiperidine. Another method involves the reaction of 4-morpholin-4-ylbenzaldehyde with N-benzylpiperidine under acidic conditions. The synthesis of BNMP is a multistep process that requires careful optimization of reaction conditions to obtain a pure product.
Applications De Recherche Scientifique
BNMP has been used in several scientific research applications, including as a ligand for the dopamine transporter (DAT) and as a potential therapeutic agent for the treatment of cocaine addiction. BNMP has been shown to bind to DAT with high affinity and inhibit dopamine uptake, making it a potential candidate for the development of medications that target cocaine addiction. Additionally, BNMP has been used in studies investigating the role of DAT in the regulation of dopamine signaling and as a tool for the identification of novel DAT ligands.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-4-15(5-3-1)14-18-8-6-16(7-9-18)17-19-10-12-20-13-11-19/h1-5,16-17H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWDVUWOJRSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN2CCOCC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)
![4-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B4891838.png)
![3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891844.png)

![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol](/img/structure/B4891861.png)
![5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4891873.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891880.png)

![1'-allyl-6',7'-dimethoxy-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline] hydrochloride](/img/structure/B4891905.png)
![N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4891911.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4891913.png)
![N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)